molecular formula C13H20N2O2 B3171572 4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 946683-29-0

4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine

Cat. No.: B3171572
CAS No.: 946683-29-0
M. Wt: 236.31 g/mol
InChI Key: MUXJGUABFNLFHG-UHFFFAOYSA-N
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Description

4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine is a substituted phenylamine derivative featuring:

  • A methyl group at the para position (C4) of the aromatic ring.
  • A primary amine (-NH₂) at the ortho position (C2).
  • A 2-(4-morpholinyl)ethoxy substituent at the C2 position, where the ethoxy chain terminates in a morpholine ring.

This compound is structurally designed to balance lipophilicity (via the methyl group) and solubility (via the polar morpholine moiety).

Properties

IUPAC Name

4-methyl-2-(2-morpholin-4-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-11-2-3-12(14)13(10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXJGUABFNLFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

The applications of 4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine can be categorized into several key areas:

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists.

Biology

  • Enzyme Inhibition Studies : Research has indicated that this compound can be used in studies focusing on enzyme inhibition. The morpholine moiety may enhance binding affinity to specific enzymes, allowing researchers to explore mechanisms of action and inhibition pathways.
  • Receptor Binding : The compound may also interact with various receptors, providing insights into receptor-ligand interactions and potential therapeutic targets.

Medicine

  • Drug Development : There is ongoing research into the therapeutic applications of this compound, particularly in the development of new pharmaceuticals. Its unique properties and interactions with biological targets make it a candidate for further investigation in drug discovery programs .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its chemical reactivity allows it to be employed in formulating products that require specific functional properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylamines with Morpholinoethoxy Groups

5-Methyl-2-[2-(4-Morpholinyl)ethoxy]phenylamine
  • Structure : Methyl group at C5 instead of C3.
  • Key Data :
    • CAS: 946715-66-8
    • Molecular Formula: C₁₃H₁₉N₂O₂ (exact MW inferred from analogs)
  • Research Significance : Positional isomerism (C4 vs. C5 methyl) may alter binding affinity in receptor-targeted applications due to steric or electronic effects .
3-Fluoro-4-[2-(4-Morpholinyl)ethoxy]phenylamine
  • Structure: Fluorine at C3, morpholinoethoxy at C4.
  • Key Data: CAS: Not explicitly listed Molecular Formula: C₁₂H₁₇FN₂O₂ Molecular Weight: 240.27 g/mol .
  • Research Significance : The electron-withdrawing fluorine may enhance metabolic stability or influence intermolecular interactions in biological systems .
5-Chloro-2-[2-(4-Morpholinyl)ethoxy]phenylamine
  • Structure : Chlorine at C5.
  • Research Significance : Halogenation (Cl) increases molecular weight and may improve target selectivity in kinase inhibition .

Piperidine vs. Morpholine Derivatives

4-Methyl-2-[2-(1-Piperidinyl)ethoxy]phenylamine
  • Structure : Morpholine replaced with piperidine.
  • Key Data :
    • CAS: 946774-13-6
    • Molecular Formula: C₁₄H₂₂N₂O
    • Molecular Weight: 234.34 g/mol .
  • Safety: Classified as an irritant (Xi), highlighting differences in toxicity profiles compared to morpholine analogs .

Benzylamine vs. Phenylamine Derivatives

[4-(2-Morpholinoethoxy)phenyl]methylamine
  • Structure : Benzylamine (CH₂NH₂) instead of phenylamine (NH₂ directly on the ring).
  • Key Data :
    • CAS: 140836-69-7
    • Molecular Formula: C₁₃H₂₀N₂O₂
    • Molecular Weight: 236.315 g/mol .
  • Comparison : The benzylamine group increases steric bulk, which could affect receptor binding kinetics or solubility.

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine Not explicitly listed C₁₃H₁₉N₂O₂ (inferred) ~236.3 C4 methyl, C2 morpholinoethoxy, NH₂
5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine 946715-66-8 C₁₃H₁₉N₂O₂ ~236.3 C5 methyl, C2 morpholinoethoxy, NH₂
3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine - C₁₂H₁₇FN₂O₂ 240.27 C3 F, C4 morpholinoethoxy, NH₂
4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine 946774-13-6 C₁₄H₂₂N₂O 234.34 C4 methyl, C2 piperidinylethoxy, NH₂
[4-(2-Morpholinoethoxy)phenyl]methylamine 140836-69-7 C₁₃H₂₀N₂O₂ 236.315 C4 morpholinoethoxy, CH₂NH₂

Biological Activity

4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring and an ethoxy group , contributing to its unique chemical properties. Its structure can be represented as follows:

C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of these targets, leading to several biological effects. Specific mechanisms include:

  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor for various enzymes, which may play a role in disease processes.
  • Receptor Binding : It interacts with specific receptors, influencing signaling pathways that are crucial for cellular function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed significant antimicrobial activity with MIC values comparable to established antibiotics.
  • Biofilm Inhibition : It effectively reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential for treating infections associated with biofilms.

Cytotoxicity and Anticancer Potential

The compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that it can induce cell death in certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Biofilm FormationReduced biofilm formation in pathogenic strains
CytotoxicityInduced apoptosis in cancer cell lines

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the morpholine or ethoxy groups may enhance potency or selectivity against specific targets.

Table 2: Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamineSimilar core structureModerate antimicrobial
2-{2-[2-(morpholin-4-yl)ethoxy]ethoxy}ethan-1-olDifferent substitution patternLower cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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